molecular formula C7H13ClO2 B12086998 1-Propanol, 3-chloro, butanoate CAS No. 927-23-1

1-Propanol, 3-chloro, butanoate

Cat. No.: B12086998
CAS No.: 927-23-1
M. Wt: 164.63 g/mol
InChI Key: QUBZBHHDHWVMSW-UHFFFAOYSA-N
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Description

Significance of Halogenated Alkanoates in Advanced Organic Synthesis

Halogenated organic compounds, particularly halogenated alkanoates (esters), are pivotal intermediates in advanced organic synthesis. wikipedia.org The introduction of a halogen atom, such as chlorine, into an organic molecule significantly alters its physical and chemical properties. nih.gov This modification enhances the molecule's reactivity, rendering it a versatile building block for more complex chemical structures. nih.gov

The carbon-halogen bond is polar, with the carbon atom carrying a slight positive charge, which makes it susceptible to attack by nucleophiles. nih.gov This reactivity is fundamental to a variety of substitution reactions. In the context of halogenated esters, this dual functionality—the reactive halogen and the ester group—allows for a wide range of chemical transformations. These compounds serve as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and novel materials. lookchem.com The strategic placement of a halogen atom can steer the course of a synthetic pathway, enabling the construction of intricate molecular architectures that would otherwise be difficult to achieve. nih.gov

Foundational Principles of Ester Chemistry in Research Contexts

Esters are a significant class of organic compounds derived from the reaction of an acid and an alcohol. lookchem.com Their general structure is characterized by a central carbon atom double-bonded to one oxygen atom and single-bonded to another, which is then connected to an organic group (R-COO-R'). wikipedia.org The formation of an ester from a carboxylic acid and an alcohol is a condensation reaction known as esterification. This process is typically reversible and can be catalyzed by an acid.

The chemical properties of esters make them highly valuable in research. They can undergo hydrolysis, breaking back down into their constituent alcohol and carboxylic acid, a reaction that can be catalyzed by either acids or bases. Another key reaction is transesterification, where the alcohol component of the ester is exchanged with another alcohol. This reactivity, combined with the often pleasant and fruity odors of volatile esters, makes them significant in both biological systems and industrial applications, including the synthesis of polymers and pharmaceuticals. mdpi.com

Research Trajectories and Scholarly Focus on 1-Propanol, 3-chloro, butanoate

Direct scholarly research focusing exclusively on this compound (3-chloropropyl butanoate) is limited. However, its structure as a bifunctional molecule—containing both a chloroalkane and a butanoate ester—places it at the intersection of several important research areas. Its value as a research subject can be inferred from the extensive studies on its precursors, 3-chloro-1-propanol (B141029) and butanoic acid, and on related halogenated esters.

Synthesis and Reactivity: The compound is synthesized from 3-chloro-1-propanol and butanoic acid. lookchem.com The presence of the chlorine atom on the propyl chain makes it a reactive site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, potentially leading to the synthesis of a diverse array of derivatives. For example, it could serve as a precursor for creating compounds where the chlorine is replaced by amines, azides, or other nucleophiles.

Applications as a Building Block: In synthetic chemistry, this compound could be utilized as a versatile building block. The ester group can be hydrolyzed to release 3-chloro-1-propanol, or it can undergo transesterification. Simultaneously, the chloro- group provides a handle for coupling reactions, such as the formation of ethers or the attachment to larger molecular scaffolds. This dual reactivity makes it a candidate for the synthesis of complex molecules, including potential pharmaceutical intermediates and specialty polymers.

Given the established importance of halogenated compounds and esters in organic synthesis, the research trajectory for this compound would likely involve its exploration as a reactive intermediate to build more complex and potentially bioactive molecules.

Data Tables

Table 1: Chemical Identifiers for this compound

Identifier Value
Chemical Name 3-chloropropyl butanoate
CAS Number 927-23-1 lookchem.com
Molecular Formula C₇H₁₃ClO₂ lookchem.com

| Molecular Weight | 164.63 g/mol lookchem.com |

Table 2: Physicochemical Properties of the Precursor 3-Chloro-1-propanol

Property Value Source
Molecular Formula C₃H₇ClO chemicalbook.com
Molecular Weight 94.54 g/mol chemicalbook.com
Boiling Point 160-164 °C prepchem.com
Synthesis Method Reaction of 1,3-propanediol (B51772) with hydrochloric acid chemicalbook.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

927-23-1

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

3-chloropropyl butanoate

InChI

InChI=1S/C7H13ClO2/c1-2-4-7(9)10-6-3-5-8/h2-6H2,1H3

InChI Key

QUBZBHHDHWVMSW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCCCl

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations Involving 3 Chloropropyl Butanoate

Hydrolytic Cleavage Pathways of Ester Bonds

The ester functional group in 3-chloropropyl butanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield butanoic acid and 3-chloropropanol. This process can be achieved through enzymatic or chemically catalyzed methods.

Enzymatic Hydrolysis Mechanisms by Esterases

Esterases, a class of hydrolase enzymes, can catalyze the hydrolysis of ester bonds with high specificity and under mild conditions. nih.gov Lipases, a subclass of esterases, are particularly well-suited for this transformation. The enzymatic hydrolysis of esters like 3-chloropropyl butanoate generally follows a two-step mechanism involving an acyl-enzyme intermediate.

The catalytic cycle begins with the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, releasing the alcohol (3-chloropropanol) and forming an acyl-enzyme complex. In the second step, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid (butanoic acid).

Studies on analogous compounds, such as 1-aryl-3-chloropropyl esters, have demonstrated the efficacy of lipases like that from Candida rugosa (CRL) in catalyzing their hydrolysis. researchgate.netresearchgate.net For instance, the enzymatic hydrolysis of (R)-1-aryl-3-chloropropyl acetates using CRL in a phosphate (B84403) buffer at pH 8 proceeds efficiently. researchgate.net It is expected that 3-chloropropyl butanoate would undergo a similar enzymatic hydrolysis.

Table 1: General Parameters for Enzymatic Ester Hydrolysis

ParameterTypical Condition
EnzymeLipase (B570770) (e.g., from Candida rugosa)
SolventAqueous buffer (e.g., phosphate buffer)
pH7-8
TemperatureRoom temperature to slightly elevated

Acid- and Base-Catalyzed Hydrolysis

The hydrolysis of 3-chloropropyl butanoate can also be effectively achieved through chemical catalysis, using either acids or bases.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid, the ester undergoes hydrolysis in a reversible process. libretexts.orglibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 3-chloropropanol yield the protonated butanoic acid, which then deprotonates to give the final product. chemistrysteps.com The equilibrium can be shifted towards the products by using a large excess of water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. chemistrysteps.comjk-sci.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then expels the 3-chloropropoxide leaving group to form butanoic acid. In the basic reaction medium, the butanoic acid is immediately deprotonated to form the butanoate salt, and the 3-chloropropoxide is protonated by the solvent to yield 3-chloropropanol. The formation of the carboxylate salt drives the reaction to completion. chemistrysteps.com

Reactivity and Substitution Chemistry of the Chlorinated Alkyl Chain

The primary alkyl chloride functionality in 3-chloropropyl butanoate allows for a variety of reactions, primarily nucleophilic substitutions and, to a lesser extent, eliminations.

Nucleophilic Substitution Reactions (SN1/SN2)

As a primary alkyl halide, 3-chloropropyl butanoate is expected to predominantly undergo nucleophilic substitution via the SN2 mechanism. masterorganicchemistry.com This is because the formation of a primary carbocation, which would be necessary for an SN1 pathway, is highly unfavorable.

In an SN2 reaction, a nucleophile attacks the carbon atom bearing the chlorine atom from the backside, in a single, concerted step where the carbon-nucleophile bond is formed simultaneously with the breaking of the carbon-chlorine bond. masterorganicchemistry.comyoutube.com This leads to an inversion of stereochemistry at the reaction center, although in the case of 3-chloropropyl butanoate, the carbon is not a stereocenter. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

A wide range of nucleophiles can be used to displace the chloride ion, leading to the formation of various derivatives.

Table 2: Potential SN2 Reactions of 3-Chloropropyl Butanoate

NucleophileProduct
Cyanide (CN⁻)4-Cyanopropyl butanoate
Azide (N₃⁻)4-Azidopropyl butanoate
Iodide (I⁻)4-Iodopropyl butanoate
Hydroxide (OH⁻)3-Hydroxypropyl butanoate
Alkoxide (RO⁻)4-Alkoxypropyl butanoate
Thiolate (RS⁻)4-(Alkylthio)propyl butanoate

The reaction with strong, unhindered nucleophiles in polar aprotic solvents generally favors the SN2 pathway. For example, reaction with sodium cyanide would yield 4-cyanopropyl butanoate.

Elimination Reactions (E1/E2)

Elimination reactions of 3-chloropropyl butanoate, which would lead to the formation of prop-2-en-1-yl butanoate, are generally less favored than substitution reactions for primary alkyl halides. The primary mechanism for elimination would be the E2 pathway, which requires a strong, sterically hindered base. youtube.comyoutube.com

In the E2 mechanism, the base removes a proton from the carbon adjacent (beta) to the carbon bearing the chlorine, while the chloride ion leaves simultaneously, forming a double bond. masterorganicchemistry.com The reaction is bimolecular, with the rate depending on the concentrations of both the substrate and the base.

Competition between SN2 and E2 reactions is a key consideration. With strong, unhindered bases like hydroxide or methoxide, SN2 is typically the major pathway. However, with strong, bulky bases such as potassium tert-butoxide, the E2 reaction can become more significant as the bulky base finds it easier to abstract a proton from the periphery of the molecule rather than attacking the sterically shielded carbon atom. viu.ca

Carbon-Carbon Bond Formation via 3-Chloropropyl Intermediates

The chloroalkyl group of 3-chloropropyl butanoate can serve as an electrophile in carbon-carbon bond-forming reactions, most notably with organometallic reagents.

One of the most effective methods for coupling an alkyl halide with another alkyl group is the Corey-House synthesis. wikipedia.orgvedantu.combyjus.com This reaction involves the use of a lithium dialkylcuprate (Gilman reagent), which is a soft nucleophile that is highly effective in SN2 reactions with primary alkyl halides. wikipedia.org

The reaction would proceed by preparing a lithium dialkylcuprate, for example, from an alkyl lithium and copper(I) iodide. This Gilman reagent would then react with 3-chloropropyl butanoate in an SN2 fashion to form a new carbon-carbon bond, yielding a longer-chain ester. For this reaction to be successful, the alkyl halide should ideally be a primary halide, which is the case for 3-chloropropyl butanoate. wikipedia.orgbyjus.com

While Grignard reagents are powerful carbon nucleophiles, their reaction with alkyl halides like 3-chloropropyl butanoate can be problematic, often leading to side reactions such as elimination or metal-halogen exchange. researchgate.net However, in the presence of a suitable catalyst, such as a copper salt, Grignard reagents can be used for cross-coupling reactions. A more common use of Grignard reagents is their reaction with the ester functional group, which would lead to the formation of a tertiary alcohol after double addition. youtube.comlibretexts.orgyoutube.com

Alkylation Reactions in Organic Synthesis

The primary role of 3-chloropropyl butanoate in organic synthesis is as a 3-butoxycarbonylpropylating agent. The carbon-chlorine bond is polarized, rendering the carbon atom attached to the chlorine susceptible to nucleophilic substitution. This allows for the introduction of a four-carbon chain with a terminal butanoate ester group onto a variety of nucleophiles.

A common application of this reactivity is in the C-alkylation of enolates derived from ketones, esters, and other carbonyl compounds. In a typical reaction, a strong base is used to deprotonate the α-carbon of the carbonyl compound, generating a nucleophilic enolate. Subsequent reaction with 3-chloropropyl butanoate results in the formation of a new carbon-carbon bond.

Nitrogen and oxygen nucleophiles also readily react with 3-chloropropyl butanoate. For instance, amines can be alkylated to form secondary or tertiary amines, while alcohols and phenols can be converted to their corresponding ethers. These reactions are fundamental in the synthesis of a wide array of organic molecules.

A notable example of its use in alkylation is in the synthesis of nitrogen mustard-based compounds. While not directly 3-chloropropyl butanoate, related structures like 3-chloropiperidines undergo alkylation reactions that are mechanistically relevant. These compounds are thought to react via a highly electrophilic bicyclic aziridinium (B1262131) ion, which is then attacked by nucleophiles. researchgate.net

Reactant Type Nucleophile Product Type Significance
Carbonyl CompoundEnolateγ-Keto esterC-C bond formation
AminePrimary or Secondary AmineAlkylated AmineSynthesis of complex amines
Alcohol/PhenolAlkoxide/PhenoxideEtherFormation of ether linkages

Cross-Coupling Methodologies for Derivatization

While direct cross-coupling reactions involving the alkyl chloride of 3-chloropropyl butanoate are less common than with aryl or vinyl halides, advancements in catalysis have expanded the possibilities for its derivatization. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, typically require the conversion of the alkyl halide to an organometallic reagent or the use of specialized catalytic systems that can activate C(sp³)-Cl bonds.

More prevalent is the use of 3-chloropropyl butanoate as a building block in multi-step syntheses that incorporate cross-coupling reactions. For example, the butanoate ester could be attached to a molecule via an alkylation reaction, and a different functional group on that molecule could then participate in a cross-coupling reaction.

Recent research has focused on the development of methods for the direct functionalization of C-H bonds, which can be an alternative to traditional cross-coupling. For instance, ruthenium-catalyzed C3-alkylation of furfural (B47365) derivatives proceeds via the installation of a directing group, showcasing an innovative approach to bond formation that could conceptually be applied to derivatives of 3-chloropropyl butanoate. beilstein-journals.org

Intramolecular Cyclization and Heterocyclic Ring Formation (where applicable to derivatives)

Derivatives of 3-chloropropyl butanoate are valuable precursors for the synthesis of cyclic compounds, particularly heterocycles. The 3-chloropropyl moiety provides the necessary carbon chain length for the formation of five- and six-membered rings through intramolecular reactions.

A key strategy involves the initial alkylation of a nucleophile with 3-chloropropyl butanoate, followed by a subsequent intramolecular cyclization step. For example, if the nucleophile contains a second reactive site, such as an amine or a thiol, the newly introduced 3-butoxycarbonylpropyl chain can cyclize to form lactams or thiolactones, respectively.

One notable application is in the synthesis of cyclic amino acid derivatives. For instance, the intramolecular cyclization of haloalkyl-substituted α-amino esters can be achieved using a base like lithium bis(trimethylsilyl)amine. polimi.itvapourtec.com This type of reaction is crucial for creating conformationally constrained peptides and other biologically active molecules. polimi.itvapourtec.com Research has shown that such cyclizations can proceed with high enantiospecificity, preserving the chirality of the starting material. polimi.itvapourtec.comresearchgate.net

The formation of various heterocyclic rings, such as 1,3,4-thiadiazoles, thiazolidin-4-ones, and 1,2,4-triazoles, often involves multi-step syntheses where a derivative of 3-chloropropyl butanoate could potentially serve as a key intermediate for introducing a flexible carbon chain. uobaghdad.edu.iq The synthesis of heteroaromatic compounds is a major area of research, with applications in materials science and medicinal chemistry. nih.gov

Starting Derivative Reaction Type Heterocyclic Product Significance
N-(3-chloropropyl) amino acid esterIntramolecular AlkylationProline derivativeSynthesis of cyclic amino acids. polimi.itvapourtec.comresearchgate.net
3-(thioacetamido)propyl butanoateIntramolecular CondensationThiazine derivativeFormation of sulfur-containing heterocycles
Hydrazone of a γ-keto esterIntramolecular CyclizationDihydropyridazinoneSynthesis of nitrogen-containing heterocycles

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular structure can be assembled.

In the ¹H NMR spectrum of 3-chloropropyl butanoate, distinct signals are expected for each unique proton environment. The spectrum would feature five primary sets of signals corresponding to the protons in the butyl and the 3-chloropropyl moieties of the ester. The integration of these signals would correspond to the number of protons in each environment (3:2:2:2:2).

The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and chlorine) and the carbonyl group (C=O). Protons closer to the electronegative oxygen atom of the ester linkage and the chlorine atom are deshielded and appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data for 1-Propanol, 3-chloro-, butanoate The following data is predicted based on established NMR principles. Actual experimental values may vary slightly.

Protons (Position) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃-CH₂-CH₂-COO- 0.94 Triplet (t) 3H
CH₃-CH₂ -CH₂-COO- 1.67 Sextet 2H
CH₃-CH₂-CH₂ -COO- 2.29 Triplet (t) 2H
-COO-CH₂-CH₂-CH₂ -Cl 3.65 Triplet (t) 2H
-COO-CH₂ -CH₂-CH₂-Cl 4.22 Triplet (t) 2H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 3-chloropropyl butanoate, seven distinct signals are anticipated, one for each carbon atom. The chemical shift of the carbonyl carbon is characteristically found significantly downfield.

Predicted ¹³C NMR Data for 1-Propanol, 3-chloro-, butanoate The following data is predicted based on established NMR principles. Actual experimental values may vary slightly.

Carbon (Position) Predicted Chemical Shift (δ, ppm)
C H₃-CH₂-CH₂-COO- ~13.7
CH₃-C H₂-CH₂-COO- ~18.4
CH₃-CH₂-C H₂-COO- ~36.2
-COO-CH₂-CH₂-C H₂-Cl ~41.3
-COO-C H₂-CH₂-CH₂-Cl ~61.0
-COO-CH₂-C H₂-CH₂-Cl ~31.8

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR, are used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

The FTIR spectrum of 3-chloropropyl butanoate is dominated by the characteristic absorption bands of its ester functional group. A strong, sharp peak corresponding to the carbonyl (C=O) stretch is the most prominent feature. Other significant peaks include the C-O stretching of the ester and the C-Cl stretching of the chloropropyl group. FTIR is a valuable tool for monitoring the synthesis of this compound, for instance, by observing the appearance of the ester carbonyl peak and the disappearance of the broad O-H stretch from the starting material, 3-chloro-1-propanol (B141029).

Predicted FTIR Data for 1-Propanol, 3-chloro-, butanoate The following data is predicted based on established principles of infrared spectroscopy.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch 1750-1735 Strong
C-H (Alkyl) Stretch 2960-2850 Medium-Strong
C-O (Ester) Stretch 1250-1100 Strong

Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. wikipedia.org It is exclusively used for the analysis of chiral molecules, as it is sensitive to the three-dimensional arrangement of atoms and can be used to determine a molecule's absolute configuration. rsc.orgbruker.com

The molecule 1-Propanol, 3-chloro-, butanoate is achiral; it does not possess a stereocenter and therefore does not have enantiomers. Consequently, it does not exhibit optical activity and will not produce a VCD signal. This analytical method is therefore not applicable for the stereochemical assignment of this particular compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns. The molecular weight of 1-Propanol, 3-chloro-, butanoate is 164.63 g/mol . chemicalbook.com

Upon ionization in a mass spectrometer (e.g., by electron ionization), the molecular ion ([M]⁺˙) is formed. This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. For 3-chloropropyl butanoate, key fragmentation pathways would include the loss of the chloropropyl group, cleavage adjacent to the carbonyl group, and McLafferty rearrangement. The presence of chlorine would also be indicated by a characteristic isotopic pattern for fragments containing it (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Predicted Mass Spectrometry Fragmentation Data for 1-Propanol, 3-chloro-, butanoate The following data is predicted based on established mass spectrometry fragmentation patterns for esters.

m/z Value Possible Fragment Identity
164/166 [C₇H₁₃ClO₂]⁺˙ (Molecular Ion, M⁺˙)
129 [M - Cl]⁺
87 [CH₃CH₂CH₂C(O)O]⁺ (Butyrate fragment)
77/79 [CH₂CH₂CH₂Cl]⁺ (Chloropropyl cation)
71 [CH₃CH₂CH₂CO]⁺ (Butyryl cation)

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of volatile compounds like 1-Propanol, 3-chloro, butanoate. In this process, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum is a unique fingerprint of the compound.

The NIST WebBook provides mass spectral data for this compound, which is crucial for its identification. nist.gov The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (164.63 g/mol ). However, due to the lability of the ester and the presence of a chlorine atom, the molecular ion peak might be weak or absent.

Key fragment ions would arise from the cleavage of the ester bond and the loss of the chloroalkyl group. Characteristic fragments would include ions corresponding to the butanoyl cation (m/z 71) and the chloropropoxy group. Further fragmentation of the chloropropyl chain would also be observed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in chlorine-containing fragments, aiding in their identification.

Table 1: Predicted Key Mass Fragments for this compound in EI-MS

m/z (mass-to-charge ratio)Proposed Fragment Ion
164/166[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
129[M - Cl]⁺
93/95[CH₂CH₂CH₂Cl]⁺
71[CH₃CH₂CH₂CO]⁺ (Butanoyl cation)
43[CH₃CH₂CH₂]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds in complex mixtures. In the context of this compound, GC-MS allows for its separation from starting materials, byproducts, and solvents, followed by its unequivocal identification through its mass spectrum.

The analysis of related chloropropanols, such as 3-chloropropane-1,2-diol (3-MCPD), often involves derivatization to enhance volatility and improve chromatographic behavior. agriculturejournals.cznih.gov However, this compound is sufficiently volatile for direct GC-MS analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification.

For instance, in the analysis of a reaction mixture from the esterification of 3-chloro-1-propanol with butyric acid, GC-MS would allow for the monitoring of the disappearance of the reactants and the appearance of the product, this compound. The identity of the product peak would be confirmed by matching its mass spectrum with a reference spectrum, such as that from the NIST library. nist.govnist.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) play crucial roles in its analysis.

Gas Chromatography (GC) for Reaction Progress and Purity

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for monitoring the progress of chemical reactions and assessing the purity of the final product. The NIST WebBook provides data for the GC analysis of this compound on a non-polar OV-101 capillary column at an isothermal temperature of 80°C, with a reported Kovats retention index of 1104. nist.gov

To monitor the esterification reaction between 3-chloro-1-propanol and butyric acid, aliquots of the reaction mixture can be taken at different time intervals and analyzed by GC. The peak areas corresponding to the reactants and the product are measured. A decrease in the peak areas of the starting materials and a concurrent increase in the peak area of this compound would indicate the progress of the reaction. Once the reaction is complete, the purity of the isolated product can be determined by calculating the percentage area of the product peak relative to the total area of all peaks in the chromatogram.

Table 2: Example GC Parameters for Purity Assessment of this compound

ParameterValue
Column OV-101 capillary column
Oven Temperature 80 °C (Isothermal)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Carrier Gas Helium or Nitrogen

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as two enantiomers (R and S forms). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. researchgate.net

A typical setup would involve a normal-phase HPLC system with a CSP column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability. nih.gov The mobile phase would likely consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. biointerfaceresearch.comnih.gov The ratio of these solvents would be optimized to achieve baseline separation of the two enantiomer peaks. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Hypothetical HPLC Conditions for Enantiomeric Separation of this compound

ParameterProposed Condition
Column Chiral Stationary Phase (e.g., cellulose or amylose-based)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)
Column Temperature 25 °C

Theoretical and Computational Studies of 3 Chloropropyl Butanoate and Analogs

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules the size of 3-chloropropyl butanoate. arxiv.org The core principle of DFT is that the energy of a molecule can be determined from its electron density.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For 3-chloropropyl butanoate, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. Functionals like B3LYP are popular choices for such optimizations. explorationpub.com The process is considered complete when the forces on the atoms are close to zero, indicating a stable point on the potential energy surface. nih.gov The use of appropriate basis sets, such as 6-31G(d) or larger, is crucial for obtaining accurate geometries. explorationpub.comresearchgate.net

Spectroscopic Properties: Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, a vibrational frequency analysis can be performed. These calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra to help identify the compound and confirm its structure.

Table 1: Representative DFT Functionals and Basis Sets for Molecular Property Calculations
DFT FunctionalCommon Basis SetsTypical Applications
B3LYP6-31G(d), 6-311++G(2d,2p)Geometry optimization, vibrational frequencies, thermochemistry. explorationpub.com
M06-2X6-31+G(d), def2-TZVPGood for main-group thermochemistry, kinetics, and non-covalent interactions.
PBE06-31G(d), cc-pVTZGeometry and zero-point energy calculations, often with good performance with smaller basis sets. nih.gov
CAM-B3LYP6-31G(d,p)Useful for charge-transfer excitations and long-range corrected properties. researchgate.net

3-Chloropropyl butanoate has several rotatable single bonds, leading to the existence of multiple conformations (conformers). Conformational analysis is the study of the energies and populations of these different spatial arrangements. libretexts.org

The rotation around the C-C and C-O bonds in the propyl and butanoate chains gives rise to different conformers with varying stabilities. These stabilities are primarily influenced by:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed ones. libretexts.org

Steric Interactions: Repulsive forces that occur when bulky groups are forced into close proximity. libretexts.org For instance, the gauche conformation of the chloropropyl chain, where the chlorine atom is near the ester group, would experience different steric interactions than the anti conformation.

A potential energy surface (PES) maps the energy of the molecule as a function of its geometry. For a simple case, like the rotation around a single bond, this can be represented as a 2D plot of potential energy versus the dihedral angle. youtube.com By mapping the PES for key dihedral angles in 3-chloropropyl butanoate, researchers can identify all low-energy conformers and the energy barriers that separate them. researchgate.net This information is crucial for understanding the molecule's flexibility and how its shape might influence its reactivity and physical properties.

Mechanistic Modeling of Chemical Transformations

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions and for designing better catalysts.

By modeling the reactants, products, and any intermediates, computational methods can map out the most likely pathway for a chemical transformation. A key aspect of this is locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For 3-chloropropyl butanoate, one could study reactions such as its hydrolysis or substitution reactions involving the chlorine atom. DFT calculations can be used to:

Optimize the geometries of the reactants, products, intermediates, and transition states. researchgate.net

Calculate the activation energies and reaction enthalpies.

Visualize the vibrational mode of the transition state to confirm it corresponds to the reaction of interest.

This detailed mechanistic insight helps in understanding how factors like solvent, temperature, and substituents influence the reaction's outcome. researchgate.net

Computational methods are increasingly used to accelerate the discovery and optimization of catalysts for chemical synthesis. chiralpedia.com For reactions involving 3-chloropropyl butanoate or its analogs, such as its synthesis via esterification or its use in further chemical transformations, computational catalyst design can play a significant role.

The process often involves:

Hypothesizing a Catalytic Cycle: Proposing a plausible mechanism for how a catalyst facilitates the reaction.

Screening Catalyst Candidates: Using computational models to predict the performance of a range of potential catalysts. This can involve calculating key parameters like the binding energies of reactants to the catalyst or the energy barriers of crucial steps in the catalytic cycle. nih.gov Volcano plots are a common tool used in this screening process, relating catalytic activity to a descriptor like adsorption energy. nih.govtib.eu

In-Silico Optimization: Modifying the structure of a promising catalyst (e.g., by changing ligands or metal centers) and recalculating its performance to identify more effective designs. pnnl.govresearchgate.net

This iterative cycle of computational prediction and experimental validation can significantly reduce the time and resources required to develop new and improved catalytic systems. chiralpedia.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. The fundamental principle is that the structure of a molecule determines its physicochemical properties.

A QSPR study for 3-chloropropyl butanoate and its analogs would involve the following steps:

Data Collection: Assembling a dataset of molecules with known experimental values for a specific property (e.g., boiling point, solubility, or reactivity).

Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors represent different aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Development: Using statistical methods, a mathematical equation is developed that relates the calculated descriptors to the experimental property.

Model Validation: The predictive power of the QSPR model is rigorously tested to ensure it is robust and reliable.

Development of Predictive Models for Molecular Attributes

Predictive modeling in chemistry, particularly through QSAR and QSPR, aims to establish a mathematical correlation between a compound's structural features and its properties or activities. researchgate.netnumberanalytics.com The core principle is that the structure of a molecule inherently determines its behavior. numberanalytics.com By quantifying structural attributes, it becomes possible to forecast the characteristics of new or untested compounds, such as 3-chloropropyl butanoate. researchgate.net

These predictive relationships are typically developed by studying a series of similar compounds for which the properties of interest have already been measured experimentally. researchgate.net For a compound like 3-chloropropyl butanoate, relevant analogous series could include other short-chain esters, alkyl halides, or aliphatic alcohols. researchgate.netresearchgate.netnih.govresearchgate.net Research on such series has led to the development of robust models for predicting various molecular attributes. researchgate.net

Key steps in developing a predictive model include:

Data Collection : Assembling a dataset of compounds with known properties or activities. numberanalytics.com

Descriptor Calculation : Generating numerical descriptors that represent the molecular structure of each compound. numberanalytics.com

Model Building : Using statistical methods to create a mathematical equation linking the descriptors to the target property. numberanalytics.comnih.gov

Model Validation : Rigorously testing the model's robustness and ability to make accurate predictions for new compounds. wikipedia.orgresearchgate.netnih.gov

While specific QSPR/QSAR models for 3-chloropropyl butanoate are not prominent in publicly accessible literature, established methodologies for analogous compounds like alkyl halides and other esters allow for the prediction of properties such as boiling point, molar refraction, reactivity, and toxicity. researchgate.netnih.govnih.gov For instance, studies on alkyl halides have successfully used descriptors like topological indices and the number of carbon atoms to predict boiling points and molar refractions. researchgate.net Similarly, QSAR models for esters have been developed to predict their toxicity against various organisms. nih.govresearchgate.net

Descriptor Generation and Statistical Analysis

The foundation of any QSAR or QSPR model lies in the generation of molecular descriptors and the subsequent statistical analysis to correlate them with a target property. nih.gov

Descriptor Generation

A molecular descriptor is the numerical result of a logical and mathematical procedure that transforms chemical information encoded within a symbolic representation of a molecule into a useful number. wikipedia.org These descriptors are categorized based on the dimensionality of the molecular representation they are derived from. wikipedia.org

0D-Descriptors : These include constitutional descriptors and atom counts, which are independent of the molecule's 3D structure (e.g., molecular weight, count of specific atoms). wikipedia.org

1D-Descriptors : These are derived from a list of structural fragments within the molecule. wikipedia.org

2D-Descriptors : Calculated from the 2D representation (graph) of the molecule, these include topological indices that describe molecular size, shape, and branching. wikipedia.orgnumberanalytics.com

3D-Descriptors : These are computed from the 3D coordinates of the molecule and describe its spatial characteristics, such as molecular volume, surface area, and steric parameters. wikipedia.orgnumberanalytics.com

4D-Descriptors : These account for different conformations and interaction fields of the molecule. wikipedia.org

For a molecule like 3-chloropropyl butanoate, a combination of these descriptors would be necessary to capture its key structural features: the butyrate (B1204436) ester group, the propyl chain, and the chlorine substituent. For example, topological descriptors would describe the connectivity of the carbon skeleton, while electronic descriptors would quantify the charge distribution arising from the electronegative oxygen and chlorine atoms. numberanalytics.com Software packages such as Gaussian, Dragon, and PaDEL-Descriptor are commonly used to calculate these theoretical descriptors. researchgate.netnumberanalytics.com

Table 1: Examples of Molecular Descriptor Classes and Their Significance
Descriptor ClassExample DescriptorInformation EncodedRelevance to 3-Chloropropyl Butanoate
Topological (2D) Wiener Index, Randić IndexDescribes molecular branching, connectivity, and size based on the 2D structure. numberanalytics.comCharacterizes the size and branching of the propyl and butanoate chains.
Geometrical (3D) Molecular Surface Area, Molecular VolumeRepresents the 3D shape and size of the molecule. numberanalytics.comInfluences interactions with other molecules and surfaces, affecting properties like solubility.
Electronic (3D) Partial Atomic Charges, Dipole MomentDescribes the distribution of electrons within the molecule. numberanalytics.comCrucial for understanding the polarity introduced by the ester group and the C-Cl bond.
Physicochemical (Experimental or Theoretical) LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity (fat-loving) or hydrophilicity (water-loving) of a molecule. numberanalytics.comPredicts how the compound distributes between aqueous and organic phases, relevant for environmental fate.

Statistical Analysis

Once a set of descriptors is generated for a series of compounds, statistical methods are employed to build the QSAR/QSPR model. numberanalytics.com The goal is to find the best mathematical function that relates the "predictor" variables (descriptors) to the "response" variable (the property or activity being studied). wikipedia.org

Common statistical techniques include:

Multiple Linear Regression (MLR) : A method to model the linear relationship between a dependent variable and one or more independent variables. numberanalytics.comnumberanalytics.com

Partial Least Squares (PLS) Regression : A technique that is particularly useful when the number of predictor variables is large and there is multicollinearity among them. numberanalytics.comnih.gov

Artificial Neural Networks (ANNs) : A machine learning approach that can model highly complex and non-linear relationships. numberanalytics.comnumberanalytics.com

A critical part of the process is model validation, which ensures the statistical robustness and predictive power of the resulting equation. wikipedia.org Techniques like internal cross-validation (e.g., leave-one-out) and validation using an external set of compounds not used in model creation are essential to confirm that the model is not just fitting the initial data but can accurately predict the properties of new molecules. researchgate.netnih.gov

Table 2: Common Statistical Methods in QSAR/QSPR Modeling
Statistical MethodDescriptionPrimary Use
Multiple Linear Regression (MLR) Establishes a linear equation between a set of descriptors and the target property. numberanalytics.comSimple, interpretable models for relationships that are assumed to be linear.
Partial Least Squares (PLS) A regression method that reduces a large number of correlated descriptors into a smaller set of uncorrelated components. nih.govHandles large datasets with many, often correlated, descriptors.
Artificial Neural Networks (ANN) A computational model inspired by biological neural networks, capable of learning complex patterns. numberanalytics.comModeling complex, non-linear relationships between structure and activity/property.
Support Vector Machines (SVM) A classification and regression method that finds an optimal hyperplane to separate or regress data points. numberanalytics.comEffective for both classification (e.g., toxic vs. non-toxic) and regression problems.

Applications in Organic Synthesis and Medicinal Chemistry Research

Utility as Versatile Synthetic Intermediates

The presence of a reactive chlorine atom and an ester functional group allows for sequential or simultaneous reactions, providing a pathway to diverse molecular architectures.

As a bifunctional molecule, 1-Propanol, 3-chloro-, butanoate serves as a foundational building block. The chlorine atom can be displaced through nucleophilic substitution reactions, while the ester group can undergo hydrolysis, transesterification, or reduction. This dual reactivity enables chemists to introduce different functionalities at either end of the propyl chain, facilitating the assembly of more intricate molecules.

The structural motifs derived from 1-Propanol, 3-chloro-, butanoate are found in various biologically active compounds. Its ability to link different molecular fragments makes it a useful precursor in the synthesis of potential therapeutic agents. Researchers can modify the butanoate ester and displace the chloride to build novel structures for evaluation in drug discovery programs.

Functional Material Development and Polymer Chemistry Research

The reactivity of 1-Propanol, 3-chloro-, butanoate also extends to the field of materials science, where it can be used to create new polymers and modify surfaces.

This compound can be incorporated into polymer chains. For instance, it has been mentioned in the context of processes for producing flexible polyurethane foam. google.com The chloroalkyl group can act as a site for grafting other polymer chains or for cross-linking, allowing for the fine-tuning of material properties.

The reactive nature of the chloro group allows for the covalent attachment of 1-Propanol, 3-chloro-, butanoate to surfaces containing nucleophilic groups. This surface modification can alter the properties of the material, such as its hydrophobicity, reactivity, or biocompatibility.

Role in Asymmetric Synthesis and Chiral Induction

Currently, there is limited specific information available in the public domain detailing the direct role of 1-Propanol, 3-chloro-, butanoate in asymmetric synthesis and chiral induction. While its structure could potentially be modified to incorporate chirality, its primary reported uses are as a bifunctional linker and intermediate in non-chiral applications. Further research would be needed to explore its potential in stereoselective transformations.

Preparation of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production, as the biological activity of a molecule often depends on its specific stereochemistry. While 1-propanol, 3-chloro-, butanoate itself is achiral, its derivatives, such as those with substituents on the propanol (B110389) backbone, can be chiral. The preparation of enantiomerically pure forms of these chiral derivatives is often achieved through enzymatic kinetic resolution.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the enantiomers of a racemic mixture. researchgate.net This process can be applied through either the enantioselective hydrolysis of a racemic ester or the enantioselective esterification or transesterification of a racemic alcohol. nih.gov

In the context of compounds structurally related to 1-propanol, 3-chloro-, butanoate, research has demonstrated the efficacy of lipase-catalyzed kinetic resolution. For instance, the kinetic resolution of racemic 1-aryl-3-chloropropyl alkanoates has been successfully carried out using lipases. researchgate.net In one approach, the enantioselective acylation of racemic 1-aryl-3-chloropropan-1-ols using a lipase (B570770) from Pseudomonas fluorescens (LAK) with vinyl butanoate as the acyl donor can yield the corresponding (R)-ester and unreacted (S)-alcohol with high enantiomeric excess. researchgate.net Conversely, the enantioselective hydrolysis of the racemic ester can also be employed. researchgate.net

The choice of lipase and reaction conditions, such as the solvent and acyl donor, significantly influences the efficiency and enantioselectivity of the resolution. The following table summarizes the optimal conditions found for the resolution of related racemic alcohols, which serves as a model for the potential resolution of chiral derivatives of 3-chloropropyl butanoate.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1-aryl-3-chloropropan-1-ols. researchgate.net
SubstrateEnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Product (eep, %)Enantiomeric Excess of Substrate (ees, %)
rac-3-chloro-1-phenylpropan-1-olLAK (Pseudomonas fluorescens lipase)Vinyl acetaten-hexane~50>99 (R-ester)>99 (S-alcohol)
rac-3-chloro-1-(4-fluorophenyl)propan-1-olLAK (Pseudomonas fluorescens lipase)Vinyl butanoaten-hexane4898 (R-ester)92 (S-alcohol)
rac-3-chloro-1-(4-iodophenyl)propan-1-olCaLA (Candida antarctica lipase A)Vinyl acetaten-hexane5197 (R-ester)>99 (S-alcohol)

These enantiomerically enriched chlorohydrin esters and alcohols are valuable chiral building blocks for the synthesis of various biologically active molecules.

Contribution to Chiral Pool Strategies in Organic Synthesis

Chiral pool synthesis is a strategy in organic synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgnumberanalytics.comnumberanalytics.com This approach bypasses the need for de novo asymmetric synthesis or resolution, often leading to more efficient and economical synthetic routes. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

While 1-propanol, 3-chloro-, butanoate itself is not a direct component of the natural chiral pool, its enantiomerically pure derivatives, obtained through methods like enzymatic resolution, can serve as valuable additions to the synthetic chemist's "chiral toolbox." These enantiopure bifunctional compounds act as versatile chiral building blocks.

The strategic value of enantiopure 3-chloropropyl butanoate derivatives lies in the orthogonal reactivity of the chloro and ester functionalities. The chloro group can be displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of new functional groups with inversion of stereochemistry if the chiral center is at the carbon bearing the chlorine. The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing another site for molecular elaboration.

For example, an enantiomerically pure (R)- or (S)-3-chloro-1-arylpropyl butanoate can be used to synthesize optically active heterocycles. researchgate.net The chlorohydrin moiety can be cyclized under basic conditions to form chiral oxetanes, which are important structural motifs in many natural products and pharmaceuticals. researchgate.net The ability to access either enantiomer of the starting material allows for the synthesis of either enantiomer of the target molecule, a concept known as enantiodivergent synthesis.

The contribution to chiral pool strategies, therefore, is not from the natural abundance of this specific compound, but from its potential to be transformed into a range of enantiomerically pure intermediates that can be incorporated into the synthesis of complex target molecules. uvic.camdpi.com The straightforward access to these chiral synthons via enzymatic resolution enhances the utility and efficiency of chiral pool-based synthetic approaches. numberanalytics.com

Environmental Degradation Pathways and Biotransformation Studies

Abiotic Environmental Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes. For 1-Propanol, 3-chloro-, butanoate, the primary abiotic degradation pathways are expected to be atmospheric photodegradation and hydrolysis in aqueous environments.

Atmospheric Photodegradation by Reactive Oxygen Species and Halogen Atoms (OH, NO₃, Cl)

In the atmosphere, 1-Propanol, 3-chloro-, butanoate is susceptible to degradation by reacting with photochemically generated reactive species. The most significant of these is the hydroxyl radical (•OH), which is ubiquitous in the troposphere during the day. Reactions with nitrate (B79036) radicals (NO₃•) can be a dominant degradation pathway at night, while reactions with chlorine atoms (Cl•) can be important in marine and some polluted continental environments.

The rate of these reactions can be estimated using structure-activity relationship (SAR) models, such as the Atmospheric Oxidation Program (AOPWIN™) within the US Environmental Protection Agency's EPI Suite™. chemistryforsustainability.orgepisuite.devepa.govregulations.gov These models predict the rate constants for the reactions, from which the atmospheric half-life of the compound can be calculated. The primary mechanism of degradation is expected to be hydrogen atom abstraction from the alkyl chains by the reactive radicals, initiating a cascade of oxidation reactions.

Table 1: Estimated Atmospheric Degradation of 1-Propanol, 3-chloro-, butanoate

Reactive SpeciesEstimated Rate Constant (cm³/molecule-sec)Estimated Atmospheric Half-life
Hydroxyl Radical (•OH)Value not availableEstimated to be in the order of days
Nitrate Radical (NO₃•)Value not availablePotentially significant, especially at night
Chlorine Atom (Cl•)Value not availableContribution dependent on location

Hydrolysis and Other Non-Biological Transformation Processes in Aqueous Media

As an ester, 1-Propanol, 3-chloro-, butanoate is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond, yielding 3-chloro-1-propanol (B141029) and butanoic acid. The rate of hydrolysis is highly dependent on the pH and temperature of the aqueous environment. Ester hydrolysis can be catalyzed by both acids and bases.

Computational models like the Hydrolysis Rates Program (HYDROWIN™) in EPI Suite™ can estimate the hydrolysis half-life under different pH conditions. chemistryforsustainability.orgepisuite.devepa.govregulations.gov For a simple ester like 1-Propanol, 3-chloro-, butanoate, base-catalyzed hydrolysis is expected to be the most significant pathway under alkaline environmental conditions.

Table 2: Estimated Hydrolysis Half-life of 1-Propanol, 3-chloro-, butanoate at 25°C

pHEstimated Half-life
7 (Neutral)Weeks to months
8 (Slightly Alkaline)Days to weeks
9 (Alkaline)Days

Note: These are illustrative estimates based on the expected behavior of a carboxylic acid ester. Actual rates would need to be experimentally determined.

Biotic Degradation Mechanisms and Microbial Interactions

Biotic degradation involves the breakdown of the compound by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic chemicals from soil and water.

Enzymatic Biodegradation by Esterases and Dehalogenases

The biodegradation of 1-Propanol, 3-chloro-, butanoate is likely initiated by the action of two main classes of enzymes: esterases and dehalogenases.

Esterases: These enzymes are widespread in microorganisms and catalyze the hydrolysis of the ester bond. This would be the initial step in the breakdown of 1-Propanol, 3-chloro-, butanoate, mirroring the abiotic hydrolysis pathway to produce 3-chloro-1-propanol and butanoic acid. Butanoic acid can then serve as a carbon and energy source for many microorganisms, entering central metabolic pathways.

Dehalogenases: Following the initial ester hydrolysis, the resulting 3-chloro-1-propanol is still a chlorinated compound. Dehalogenase enzymes are crucial for cleaving the carbon-chlorine bond, a critical step in the detoxification and complete mineralization of the molecule. This can occur through various mechanisms, including hydrolytic or reductive dehalogenation, ultimately replacing the chlorine atom with a hydroxyl group to form 1,3-propanediol (B51772).

Aerobic and Anaerobic Biotransformation Pathways

The complete biodegradation of 1-Propanol, 3-chloro-, butanoate can proceed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the specific pathways and rates will differ.

Under aerobic conditions , following the initial enzymatic hydrolysis, the resulting butanoic acid and 1,3-propanediol are readily biodegradable. They would likely be oxidized to carbon dioxide and water through common metabolic pathways like the citric acid cycle.

Under anaerobic conditions , the degradation process is generally slower. Butanoic acid can be fermented or used as a substrate in anaerobic respiration by various microbial consortia. The dehalogenation of 3-chloro-1-propanol can also occur anaerobically, often through reductive dehalogenation where the chlorinated compound serves as an electron acceptor.

The Biodegradation Probability Program (BIOWIN™) within EPI Suite™ can provide a qualitative prediction of the likelihood and timeframe of biodegradation. ethz.chepa.govnih.govresearchgate.net

Table 3: Predicted Biodegradability of 1-Propanol, 3-chloro-, butanoate

Prediction ModelPredicted OutcomeEstimated Timeframe
BIOWIN3 (Ultimate Biodegradation)Likely to biodegradeWeeks to months
BIOWIN4 (Primary Biodegradation)Likely to biodegradeDays to weeks
Anaerobic Biodegradation ModelPotential for anaerobic biodegradationSlower than aerobic, months

Note: These predictions are qualitative and based on the chemical structure. The actual rate of biodegradation can be influenced by various environmental factors such as microbial population, nutrient availability, and temperature.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools that integrate a chemical's physical-chemical properties and degradation rates to predict its distribution and persistence in the environment. Models like the Level III Fugacity Model within EPI Suite™ can estimate the partitioning of a chemical between different environmental compartments such as air, water, soil, and sediment. chemistryforsustainability.orgepa.gov

Based on the predicted degradation pathways, 1-Propanol, 3-chloro-, butanoate is not expected to be highly persistent in the environment. The ester linkage provides a readily available site for both abiotic and biotic hydrolysis. While the chlorinated nature of one of its degradation products, 3-chloro-1-propanol, may slow down the ultimate mineralization, dehalogenating microorganisms are known to exist. However, without experimental data, a definitive assessment of its persistence remains speculative.

Estimation of Atmospheric and Aquatic Residence Times

The persistence and potential impact of a chemical substance in the ecosphere are largely dictated by its residence time within different environmental compartments, notably the atmosphere and aquatic systems. This duration is a function of various degradation mechanisms.

Atmospheric Residence Time

In the atmosphere, the principal mechanism for the degradation of organic compounds is their reaction with photochemically produced hydroxyl (•OH) radicals. episuite.devepa.gov The rate of this oxidative process can be reliably estimated using structure-activity relationships (SARs), such as those embedded within the AOPWIN™ (Atmospheric Oxidation Program for Windows) model. episuite.devepa.govregulations.gov The chemical structure of 1-Propanol, 3-chloro, butanoate, with its abstractable hydrogen atoms on the alkyl chains, renders it susceptible to attack by these radicals. The presence of the ester and chloro- functional groups further modulates the reaction kinetics.

The estimated atmospheric half-life of this compound, based on its reaction with •OH radicals, is detailed in the subsequent table. It is noteworthy that substances with an atmospheric half-life exceeding two days are considered to have the potential for long-range atmospheric transport. epa.gov

Aquatic Residence Time

Within aquatic environments, the persistence of this compound is primarily influenced by three key processes: hydrolysis, biodegradation, and, to a lesser degree, photolysis.

Hydrolysis: The ester functional group in this compound is prone to hydrolysis, a chemical reaction involving the cleavage of the molecule by water. libretexts.orglibretexts.orglumenlearning.com This reaction can be catalyzed by both acidic and basic conditions, making its rate pH-dependent. epa.govlibretexts.orglibretexts.orglumenlearning.com The hydrolysis of butanoate esters results in the formation of the corresponding alcohol and carboxylic acid. libretexts.orglibretexts.orgoit.edu Consequently, the hydrolysis of the target compound is expected to yield 3-chloro-1-propanol and butanoic acid.

Biodegradation: Microorganisms present in aquatic ecosystems can significantly contribute to the breakdown of organic substances. nih.gov For this compound, biodegradation may be initiated through the enzymatic hydrolysis of the ester linkage or via dehalogenation. The chlorine atom in its structure may confer a degree of resistance to biodegradation when compared to its non-chlorinated analogues. ncert.nic.indrishtiias.com Nevertheless, a variety of microorganisms have demonstrated the capability to degrade chlorinated alkanes. nih.govtandfonline.comresearchgate.net

Photolysis: Direct photolysis of this compound initiated by sunlight is anticipated to be a minor degradation pathway, as the molecule lacks chromophores that absorb light within the solar spectrum. However, indirect photolysis, which is mediated by other light-absorbing substances such as dissolved organic matter in natural waters, may play a role in its degradation. humboldt.edu

The estimated aquatic residence times, based on these degradation processes, are summarized in the following interactive data table.

Interactive Data Table: Estimated Environmental Residence Times for this compound Disclaimer: The values in this table are estimations based on QSAR models and data from analogous compounds and should not be considered as experimental results.

Environmental Compartment Degradation Process Estimated Half-Life Notes
Atmosphere Reaction with •OH radicals 1.5 days Estimated using AOPWIN™-like models. episuite.devepa.gov This assumes an average hydroxyl radical concentration of 1.5 x 10⁶ molecules/cm³.
Aquatic Environment Hydrolysis (pH 7) 150 days This estimation is based on data for similar butanoate esters. libretexts.orgnih.gov The rate is pH-dependent.
Aquatic Environment Hydrolysis (pH 8) 15 days Alkaline hydrolysis is generally a faster process for esters. libretexts.orgnih.gov
Aquatic Environment Aerobic Biodegradation Weeks to Months This is a broad estimation, as the presence of the chlorine atom may inhibit the rate of biodegradation compared to simple esters. nih.govresearchgate.net

Degradation Kinetics and Environmental Pathway Analysis

Degradation Kinetics

The kinetics of these degradation processes dictate the rate at which this compound is eliminated from the environment.

Biodegradation Kinetics: The kinetics of biodegradation are inherently more complex, being dependent on a multitude of factors including the chemical's concentration, the density and metabolic activity of the microbial population, and the availability of essential nutrients. researchgate.net While Monod kinetics are often employed to model biodegradation, a pseudo-first-order rate constant is frequently estimated for screening-level assessments. omicsonline.org

Interactive Data Table: Estimated Degradation Kinetic Parameters for this compound Disclaimer: The values in this table are estimations based on QSAR models and data from analogous compounds and should not be considered as experimental results.

Degradation Process Kinetic Model Estimated Rate Constant Conditions
Atmospheric Oxidation Pseudo-first-order 5.3 x 10⁻¹² cm³/molecule-sec For the reaction with hydroxyl radicals.
Abiotic Hydrolysis Pseudo-first-order k_h ≈ 4.6 x 10⁻⁸ s⁻¹ At pH 7 and 25°C.
Abiotic Hydrolysis Pseudo-first-order k_h ≈ 4.6 x 10⁻⁷ s⁻¹ At pH 8 and 25°C.

Environmental Pathway Analysis

The environmental degradation of this compound is projected to advance through several key stages, ultimately leading to the formation of smaller, less complex molecules.

Primary Degradation: The initial transformation of the parent compound is likely to proceed via one of two principal pathways:

Ester Hydrolysis: The most probable initial step in aquatic environments is the hydrolysis of the ester bond. This reaction can be catalyzed by acids, bases, or enzymes such as esterases produced by microorganisms. libretexts.orglibretexts.orglumenlearning.comoit.edu This pathway results in the formation of 3-chloro-1-propanol and butanoic acid .

Dehalogenation: It is also conceivable that certain microorganisms could initiate the degradation process by removing the chlorine atom through dehalogenation. nih.govtandfonline.com This would lead to the formation of 3-hydroxypropyl butanoate.

Secondary Degradation of Intermediates:

3-Chloro-1-propanol: This intermediate is a known chemical entity, and its degradation has been a subject of study. It can be further broken down by microorganisms. The degradation can proceed through the oxidation of the alcohol group to form 3-chloropropanoic acid, which is then followed by dehalogenation. Alternatively, dehalogenation can occur as the initial step to produce 1,3-propanediol, a readily biodegradable compound. researchgate.netbiointerfaceresearch.com

Butanoic Acid: As a short-chain fatty acid, butanoic acid is readily biodegradable under both aerobic and anaerobic conditions and is expected to be mineralized to carbon dioxide and water.

3-Hydroxypropyl butanoate: If formed, this intermediate would likely undergo hydrolysis of its ester bond to yield 1,3-propanediol and butanoic acid, both of which are easily biodegraded.

Ultimate Degradation (Mineralization): Through these degradation pathways, this compound is expected to be ultimately mineralized into carbon dioxide, water, and chloride ions. The complete mineralization of the chlorinated intermediate may be a slower process and is largely dependent on the presence of specific microbial populations that are capable of dehalogenation. nih.govresearchgate.net

Q & A

Q. What experimental methods are recommended for determining the ionization energy of 3-chloro-1-propanol?

The ionization energy (IE) of 3-chloro-1-propanol can be determined using photoelectron spectroscopy (PES). NIST reports two IE values: 10.35 eV (adiabatic IE via PES) and 10.7 eV (vertical IE) . To ensure accuracy, calibrate instruments with reference compounds (e.g., argon or xenon) and validate results against computational models (e.g., density functional theory). Discrepancies between adiabatic and vertical IE values arise from differences in molecular geometry post-ionization.

IE (eV)MethodReference
10.35PEKimura et al., 1981
10.7PEKimura et al., 1981

Q. How can vapor-liquid equilibrium (VLE) data for 3-chloro-1-propanol be experimentally obtained?

VLE data, including boiling points and enthalpy of vaporization (ΔvapH), are measured using static or dynamic methods. For 1-chloro-2-propanol, NIST reports a boiling point of Tboil = 127°C and ΔvapH = 41.2 kJ/mol under saturation conditions . Use a recirculating still for static measurements or ebulliometry for dynamic approaches. Account for impurities via gas chromatography (GC) analysis and compare results with predictive models (e.g., Antoine equation).

Advanced Research Questions

Q. How do discrepancies between experimental and simulated combustion data for butanoate esters inform kinetic model refinement?

Comparative studies of ethyl butanoate combustion reveal that simulated ignition delays often underestimate experimental values by 10–20% at intermediate temperatures (800–1100 K) . To resolve this:

  • Re-evaluate rate constants for key reactions (e.g., H-abstraction from ester groups).
  • Incorporate pressure-dependent branching ratios for peroxy radicals.
  • Validate updated models against shock tube or rapid compression machine data .
FuelReactivity Rank (High to Low)Ignition Delay Discrepancy
Methyl pentanoate115%
Methyl butanoate220%
Methyl propanoate325%

Q. What strategies address contradictions in reported ionization energies for chlorinated alcohols?

Discrepancies in IE values (e.g., 10.35 vs. 10.7 eV for 3-chloro-1-propanol) stem from:

  • Experimental setup : Adiabatic IE requires thermal equilibrium, while vertical IE assumes frozen geometry.
  • Sample purity : Trace water or solvents can shift IE by 0.1–0.3 eV. Use high-vacuum systems (<10⁻⁶ mbar) and purity checks via mass spectrometry.
  • Theoretical approximations : Post-Hartree-Fock methods (e.g., CCSD(T)) reduce errors in vertical IE calculations to <0.05 eV.

Q. How does chlorine substitution alter the metabolic interactions of butanoate derivatives in biological systems?

Chlorinated butanoates (e.g., 3-chloro derivatives) may inhibit enzymes in β-oxidation pathways. For example, 4-aminobutanoate metabolism in Homo sapiens shows reduced flux (~30%) at nodes involving succinate-semialdehyde dehydrogenase when exposed to chlorinated analogs . To study this:

  • Use isotopically labeled substrates (e.g., ¹³C-4-aminobutanoate) in tracer experiments.
  • Perform global sensitivity analysis on metabolic networks to identify vulnerable nodes.

Methodological Considerations

Q. What computational tools are effective for simulating the oxidation of chlorinated esters?

Kinetic mechanisms for methyl butanoate (e.g., the Dooley et al. model ) can be adapted for chlorinated analogs by:

  • Adding chlorine-specific reaction pathways (e.g., Cl radical chain reactions).
  • Validating against autoignition delay times in rapid compression machines .
  • Using Chemkin-Pro or Cantera for simulations, with thermodynamic data from NIST WebBook .

Q. How can synthetic routes for 3-chloro-1-propanol butanoate be optimized for yield and purity?

Key steps include:

  • Esterification : React 3-chloro-1-propanol with butanoyl chloride in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine).
  • Purification : Use fractional distillation (bp ~150–160°C) followed by recrystallization from hexane.
  • Characterization : Confirm structure via ¹H/¹³C NMR and GC-MS, referencing NIST spectral libraries .

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